3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
3,4-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazol-2-yl core substituted with a 4-methoxyphenyl group at position 4 and a 3,4-dichlorobenzamide moiety at position 2. The 3,4-dichlorophenyl group enhances lipophilicity and may influence target binding, while the methoxyphenyl substituent could modulate solubility and metabolic stability .
Properties
IUPAC Name |
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15-9-24-17(20-15)21-16(22)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAIKFXYMGSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methoxyphenyl isothiocyanate and 2-amino-3,4-dichlorobenzamide in the presence of a base can yield the desired thiazole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of chlorine atoms can result in various substituted thiazole derivatives.
Scientific Research Applications
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d)
- Structural Differences: Replaces the 4-methoxyphenyl group with a pyridin-3-yl substituent and introduces a morpholinomethyl side chain at position 5 of the thiazole ring.
- Functional Implications : The morpholine group enhances water solubility, while the pyridine moiety may facilitate π-π stacking interactions in target binding. This compound’s structural flexibility could improve pharmacokinetic properties compared to the target compound’s rigid methoxyphenyl group .
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structural Differences: Substitutes the 3,4-dichlorobenzamide with a 2-phenoxybenzamide group and replaces the 4-methoxyphenyl with a 4-methylphenyl group.
- Biological Activity: Exhibits 129.23% growth modulation in plant assays, suggesting that phenoxy substitutions may confer unique bioactivity compared to halogenated benzamides .
Thiadiazole and Oxadiazole Analogues
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide
- Structural Differences: Replaces the thiazole core with a 1,3,4-thiadiazole ring and introduces a trichloroethyl-phenoxy side chain.
- Functional Implications : Demonstrated strong binding to dihydrofolate reductase (DHFR) with a ΔG of −9.0 kcal/mol, indicating that the thiadiazole scaffold and trichloroethyl group enhance enzyme interaction. This contrasts with the target compound’s thiazole core, which may prioritize different targets .
4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)
- Structural Differences : Features a 1,3,4-oxadiazole core and a sulfamoyl-benzamide group.
- Biological Activity : Acts as a thioredoxin reductase inhibitor with antifungal activity, highlighting how oxadiazole derivatives may excel in redox-related pathways compared to thiazole-based compounds .
Substituted Benzamide Derivatives with Varied Side Chains
N-(2-Aminoethyl)-2,4-Dichloro-N-(4-Chlorophenyl)Benzamide (51)
- Structural Differences: Lacks the thiazole ring; instead, a 2-aminoethyl chain bridges the benzamide and 4-chlorophenyl groups.
- Functional Implications: Exhibits antitrypanosomal activity, suggesting that simplified alkylamide derivatives retain bioactivity but may lack the target specificity conferred by heterocyclic cores .
Key Comparative Data
Discussion of Structural and Functional Trends
Heterocyclic Core Influence :
- Thiazole and thiadiazole derivatives show divergent target preferences. Thiazoles (e.g., 4d) may favor solubility-driven applications, while thiadiazoles excel in enzyme inhibition (e.g., DHFR) .
- Oxadiazoles (e.g., LMM5) exhibit redox-related activity, likely due to their electron-deficient cores .
Substituent Effects :
- Halogenation (e.g., 3,4-dichloro) enhances lipophilicity and target binding but may reduce metabolic stability.
- Methoxy and morpholine groups improve solubility, critical for oral bioavailability .
Synthetic Feasibility :
- Thiazole derivatives like EMAC2061 face moderate synthesis yields (<80%), whereas alkylamide derivatives (e.g., 51–55) are synthesized efficiently via alkylation-benzoylation sequences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
